4-(3-(Piperidin-1-yl)propoxy)benzoic acid
Overview
Description
4-(3-(Piperidin-1-yl)propoxy)benzoic acid is an organic compound with the molecular formula C15H21NO3 It is characterized by the presence of a piperidine ring attached to a benzoic acid moiety via a propoxy linker
Mechanism of Action
Target of Action
Piperidine derivatives have been known to exhibit a wide range of biological activities
Mode of Action
The exact mode of action of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with a piperidine nucleus have been found to interact with various biological targets, leading to a range of effects .
Pharmacokinetics
The compound’s molecular weight of 26334 suggests it may have suitable properties for absorption and distribution
Result of Action
Some piperidine derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may have similar effects. More research is needed to confirm these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid typically involves the following steps:
Preparation of 4-hydroxybenzoic acid: This can be achieved through the Kolbe-Schmitt reaction, where phenol is carboxylated using carbon dioxide under high pressure and temperature in the presence of a base.
Etherification: The hydroxyl group of 4-hydroxybenzoic acid is then reacted with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Piperidin-1-yl)propoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: 4-(3-(Piperidin-1-yl)propoxy)benzyl alcohol.
Substitution: Halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-(3-(Piperidin-1-yl)propoxy)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
4-(3-(Piperazin-1-yl)propoxy)benzoic acid: Similar structure but with a piperazine ring instead of a piperidine ring.
4-(3-(Morpholin-1-yl)propoxy)benzoic acid: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
4-(3-(Piperidin-1-yl)propoxy)benzoic acid is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The propoxy linker also provides flexibility, allowing for interactions with a variety of molecular targets.
Properties
IUPAC Name |
4-(3-piperidin-1-ylpropoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYUPIAZASQLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589800 | |
Record name | 4-[3-(Piperidin-1-yl)propoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767286-87-3 | |
Record name | 4-[3-(Piperidin-1-yl)propoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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